molecular formula C4H6N2O3 B13201730 1H-pyrazole-4-carboxylic acid hydrate

1H-pyrazole-4-carboxylic acid hydrate

Cat. No.: B13201730
M. Wt: 130.10 g/mol
InChI Key: WUUWXOMALOZKCW-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid hydrate is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its versatility in various chemical reactions and its applications in multiple scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboxylic acid hydrate can be synthesized through several methods. One common approach involves the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . Another method includes the oxidation of pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine monohydrochloride . These reactions typically occur under mild conditions and yield the desired pyrazole derivatives in good yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrazole-4-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, pyrazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid hydrate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its applications in chemistry, biology, medicine, and industry highlight its broad utility.

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

1H-pyrazole-4-carboxylic acid;hydrate

InChI

InChI=1S/C4H4N2O2.H2O/c7-4(8)3-1-5-6-2-3;/h1-2H,(H,5,6)(H,7,8);1H2

InChI Key

WUUWXOMALOZKCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(=O)O.O

Origin of Product

United States

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